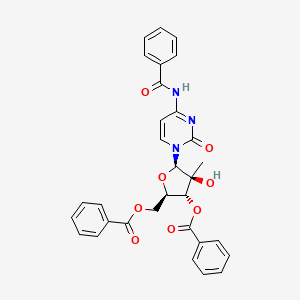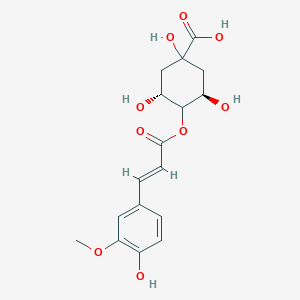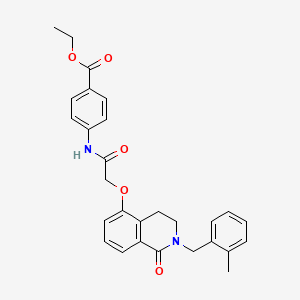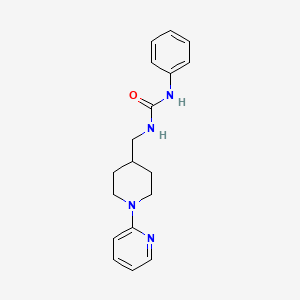![molecular formula C20H24N6O2 B2836095 ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 890888-66-1](/img/structure/B2836095.png)
ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of related compounds involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-4-yl core attached to a piperazine ring via a carboxylate ester linkage. The pyrazolo[3,4-d]pyrimidin-4-yl moiety is further substituted with a 3,4-dimethylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . Other reactions that may be relevant to this compound include the Dimroth rearrangement, which involves the isomerization of heterocycles .Applications De Recherche Scientifique
Anticancer Activity
Ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s unique structure may interfere with key cellular pathways, making it a potential candidate for targeted cancer therapies .
Antibacterial Properties
In vitro studies have revealed that this compound possesses antibacterial activity against certain Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further investigations are needed to explore its potential as a novel antibiotic .
Anti-Inflammatory Effects
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory properties. Ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Tyrosine Kinase Inhibition
Certain pyrazolo[3,4-d]pyrimidines exhibit tyrosine kinase inhibitory activity. This compound could potentially interfere with aberrant kinase signaling pathways implicated in cancer and other diseases. Researchers are investigating its selectivity and efficacy against specific kinases .
Calcium Channel Antagonism
The compound’s piperazine moiety suggests possible calcium channel antagonistic effects. Calcium channels play critical roles in cellular processes, including muscle contraction and neurotransmitter release. Understanding its interactions with specific calcium channels could lead to therapeutic applications .
ADME-Tox Properties and Druglikeness
Researchers have explored the compound’s pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity profiles. Novel synthetic methodologies have been employed to enhance its druglikeness. These efforts aim to optimize its potential as a drug candidate .
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the search results, it is known to be a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . PDE9A inhibitors are being investigated for their potential in treating cognitive disorders, including Alzheimer’s Disease .
Propriétés
IUPAC Name |
ethyl 4-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-28-20(27)25-9-7-24(8-10-25)18-17-12-23-26(19(17)22-13-21-18)16-6-5-14(2)15(3)11-16/h5-6,11-13H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTAYVVPYNMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)




![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)